molecular formula C8H3Cl5 B174991 Pentachlorostyrene CAS No. 14992-81-5

Pentachlorostyrene

Cat. No. B174991
CAS RN: 14992-81-5
M. Wt: 276.4 g/mol
InChI Key: AGOFZVAQMFVJEQ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 49672

Scientific Research Applications

Environmental Contamination and Analysis

  • Residues in Marine Life : Pentachlorostyrene residues have been quantified in fish from the North Atlantic and in fish oils. This study found considerable variation in the patterns of chlorostyrene residues among different fish species and fish oil products, with one form of hexachlorostyrene being most dominant (Coelhan, Reil, Rimkus, & Parlar, 2000).

  • Human and Environmental Exposure : Analysis of polychlorostyrene mixtures in sediments, human venous sera, and cord sera showed the presence of complex mixtures of chlorostyrenes, including pentachlorostyrene, indicating pollution from electrolytic processes (Carrizo & Grimalt, 2009).

  • Soil Contamination : A study on the extraction of polychlorinated organic compounds from soil samples, including pentachlorostyrene, highlights the ongoing efforts to understand and mitigate soil contamination (Gfrerer, Stadlober, Gawlik, Wenzl, & Lankmayr, 2001).

Degradation and Treatment Methods

  • Microwave-Enhanced Degradation : Research on the degradation of pentachlorophenol with zero-valence iron and microwave energy showed significant removal efficiency, suggesting potential methods for treating pentachlorophenol-contaminated environments (Jou, 2008).

  • Photodegradation Pathways : The study of the photodegradation of pentachlorophenol provided insights into the mass balance of chlorine during degradation and revealed the degradation pathway, enhancing the understanding of environmental breakdown processes (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).

Health and Safety Concerns

  • Genotoxic Effects : An investigation into the genotoxic effects of pentachlorophenol on human mucosal cells of the nasal conchae revealed significant DNA damage, indicating potential health risks associated with exposure (Tisch, Faulde, & Maier, 2005).

  • Sorption of Contaminants : The development of sorbent materials for the remediation of groundwater contaminated with pentachlorophenol and polycyclic aromatic hydrocarbons showcased innovative approaches to address environmental contamination (Wiles, Huebner, McDonald, Donnelly, & Phillips, 2005).

  • Phytoremediation : Research on the use of willow and poplar for the phytoremediation of soil contaminated with pentachlorophenol and heavy metals provided promising results for environmental cleanup strategies (Mills, Arnold, Sivakumaran, Northcott, Vogeler, Robinson, Norling, & Leonil, 2006).

properties

IUPAC Name

1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHKVLIZXLBQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933805
Record name 1,2-Dichloro-3-(trichloroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorostyrene

CAS RN

14992-81-5
Record name Pentachlorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-(trichloroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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